Doxylamine N-Oxide

Drug Metabolism Pharmacokinetics In Vivo Biotransformation

Doxylamine N-Oxide (CAS 99430-77-0) is the USP-catalogued pyridine N-oxide impurity of doxylamine, distinct from the aliphatic N-oxide (CAS 97143-65-2) and N-demethylated analogs. Its unique TSP/MS fragmentation pattern and quantifiable 1% urinary metabolic fraction in primate pharmacokinetic studies confirm its identity as the sole valid reference standard for HPLC/LC-MS impurity profiling, ANDA batch release, and forensic biomarker confirmation. Substitution with N-desmethyldoxylamine or pyrilamine N-oxide produces inaccurate impurity profiles, failed system suitability, and compromised regulatory submissions. Procure this characterized standard to ensure ICH Q3A/B compliance and defendable ANDA filings.

Molecular Formula C17H22N2O2
Molecular Weight 286.375
CAS No. 99430-77-0
Cat. No. B565779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxylamine N-Oxide
CAS99430-77-0
SynonymsN,​N-Dimethyl-​2-​[1-​(1-​oxido-​2-​pyridinyl)​-​1-​phenylethoxy]​-ethanamine;  N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]-ethanamine N2-Oxide
Molecular FormulaC17H22N2O2
Molecular Weight286.375
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C
InChIInChI=1S/C17H22N2O2/c1-17(21-14-13-18(2)3,15-9-5-4-6-10-15)16-11-7-8-12-19(16)20/h4-12H,13-14H2,1-3H3
InChIKeyMDIHSMRZIRBUPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doxylamine N-Oxide (CAS 99430-77-0): Analytical Reference Standard and Minor Metabolite for Doxylamine Quality Control and Pharmacokinetic Studies


Doxylamine N-Oxide (CAS 99430-77-0), also known as Doxylamine Pyridine N-Oxide, is an N-oxide derivative of the first-generation H1 antihistamine doxylamine. Chemically designated as 2-(1-(2-(dimethylamino)ethoxy)-1-phenylethyl)pyridine 1-oxide with a molecular formula of C17H22N2O2 and a molecular weight of 286.37 g/mol, it is formed via oxidation of the tertiary amine moiety of the parent drug . The compound is cataloged as a pharmaceutical analytical impurity (USP) and as a minor yet critical metabolite in biological systems, with its characterization essential for regulatory compliance and metabolic profiling .

Why Doxylamine N-Oxide Cannot Be Replaced by Other Doxylamine Metabolites or General N-Oxide Standards


Substitution of Doxylamine N-Oxide with other doxylamine-related impurities (e.g., N-desmethyldoxylamine or N,N-didesmethyldoxylamine) or a different antihistamine N-oxide (e.g., pyrilamine N-oxide) is scientifically invalid for analytical and metabolic studies. In rhesus monkey urinary metabolic profiles following doxylamine administration, Doxylamine N-Oxide constitutes a distinct and quantifiable fraction (1% of the administered dose), separate from the major N-demethylated metabolites (N-desmethyldoxylamine at 20% and N,N-didesmethyldoxylamine at 17%) [1]. Moreover, TSP/MS analysis demonstrates that the [M+H]+ ion for Doxylamine N-Oxide yields a unique fragmentation pattern, differentiating it from other N-oxides like pyrilamine N-oxide [2]. Therefore, generic substitution leads to inaccurate impurity profiling, failed system suitability tests, and compromised pharmacokinetic interpretation, directly impacting regulatory submissions and batch release.

Quantitative Differentiation of Doxylamine N-Oxide: Metabolic Contribution and Analytical Specificity vs. Key Comparators


Quantified Metabolic Contribution: Minor but Essential N-Oxide Pathway vs. Major N-Demethylation Metabolites

In a definitive in vivo study using 14C-labeled doxylamine succinate in rhesus monkeys, Doxylamine N-Oxide was identified as a distinct urinary metabolite. Quantitative analysis of the cumulative 48-hour urinary profile, which accounted for 81% of the administered radiolabeled dose, revealed that the N-oxide pathway represents a minor but specific 1% of the total dose. This contrasts sharply with the major N-demethylation pathways yielding N-desmethyldoxylamine (20%) and N,N-didesmethyldoxylamine (17%) [1]. The plasma metabolic profile notably lacked the N-oxide, confirming its primary appearance in urine [1].

Drug Metabolism Pharmacokinetics In Vivo Biotransformation Metabolite Profiling

Analytical Differentiation via Thermospray Tandem Mass Spectrometry: Unique Fragmentation vs. Pyrilamine N-Oxide

Thermospray mass spectrometry (TSP/MS) and TSP/tandem mass spectrometry (TSP/MS/MS) analyses were performed on synthetic standards of both Doxylamine N-Oxide and Pyrilamine N-Oxide to characterize their fragmentation behavior. Doxylamine N-Oxide produced a distinct [M+H]+ ion and a unique set of fragment ions upon collision-induced dissociation (CID) that differed from those generated by Pyrilamine N-Oxide. While both compounds are N-oxides of first-generation antihistamines, their distinct side-chain structures (dimethylaminoethoxy for doxylamine vs. pyridylamino for pyrilamine) resulted in characteristic MS/MS spectra that allow unambiguous differentiation in complex biological matrices [1].

Analytical Chemistry Mass Spectrometry Metabolite Identification Impurity Profiling

Regulatory Compliance: Doxylamine N-Oxide as a Pharmacopeial Impurity Standard vs. Non-Standard Metabolite References

Doxylamine N-Oxide is officially recognized and available as a pharmaceutical analytical impurity standard from the United States Pharmacopeia (USP) . It is specified as 'Doxylamine Pyridine N-Oxide (USP Impurity)' [1]. This contrasts with other doxylamine metabolites (e.g., N,N-didesmethyldoxylamine) or related N-oxides (e.g., pyrilamine N-oxide) which, while commercially available, do not carry the same USP-designated impurity status for doxylamine monographs. The USP standard provides a certified, traceable reference material essential for method validation, system suitability testing, and quantitative impurity analysis in compliance with cGMP and regulatory guidelines (e.g., ICH Q3A/B).

Pharmaceutical Quality Control Regulatory Science Impurity Analysis Reference Standards

Metabolic Pathway Specificity: N-Oxidation as a Minor but Distinct Clearance Route vs. Major N-Demethylation

The metabolism of doxylamine in the rhesus monkey proceeds via at least four distinct pathways. The N-oxidation pathway, leading to Doxylamine N-Oxide, is characterized as a 'minor pathway' alongside an unknown polar metabolite pathway. This is in contrast to the 'major pathways' of successive N-demethylation (to mono- and didesmethyldoxylamine) and side-chain cleavage (to acetic acid and methanol derivatives) [1]. The exclusive urinary excretion of the N-oxide, without detectable plasma levels, indicates a rapid renal clearance mechanism distinct from the N-demethylated metabolites which are also found in plasma [1].

Drug Disposition Enzymology In Vivo Pharmacokinetics Metabolite Identification

Optimal Scientific and Industrial Use Cases for Doxylamine N-Oxide (CAS 99430-77-0) Based on Validated Evidence


Certified Reference Standard for Impurity Analysis in ANDA and Commercial Batch Release

Doxylamine N-Oxide is ideally suited as a USP-certified reference standard for developing and validating HPLC or LC-MS methods to detect and quantify the N-oxide impurity in doxylamine succinate API and finished drug products. Its use ensures compliance with ICH Q3A/B guidelines and is essential for Abbreviated New Drug Application (ANDA) submissions and routine quality control (QC) batch release testing [1]. The USP designation provides the necessary traceability and regulatory acceptance .

Metabolite Identification and Quantification in Preclinical and Clinical Pharmacokinetic Studies

In preclinical ADME studies or clinical pharmacokinetic trials involving doxylamine, synthetic Doxylamine N-Oxide serves as an authentic analytical standard for confirming the identity and quantifying the minor N-oxide metabolite in urine samples. This is critical for constructing complete metabolic profiles, as demonstrated by the rhesus monkey study where the N-oxide was identified as a distinct 1% urinary component [1]. It also enables the differentiation of this pathway from the major N-demethylation routes [1].

Forensic and Clinical Toxicology for Monitoring Doxylamine Exposure via Urinary Biomarkers

In forensic toxicology or clinical drug monitoring, the presence of Doxylamine N-Oxide in urine serves as a specific biomarker of doxylamine ingestion and metabolism via the N-oxidation pathway [1]. This can provide corroborative evidence in cases of suspected overdose or compliance monitoring, complementing analysis for the parent drug and other metabolites.

Mechanistic Studies of N-Oxidation Metabolism and Enzyme Kinetics

Doxylamine N-Oxide is a valuable tool compound for in vitro studies investigating the enzymatic mechanisms of tertiary amine N-oxidation (e.g., by FMOs or CYPs). Its synthetic availability allows for use as a substrate or product standard in enzyme kinetic assays, facilitating the study of this minor but pharmacologically relevant biotransformation pathway [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxylamine N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.